molecular formula C18H15BrN2O4 B2980116 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide CAS No. 2034270-29-4

4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide

Cat. No. B2980116
CAS RN: 2034270-29-4
M. Wt: 403.232
InChI Key: IMQBIJARWCLCIN-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, also known as BRD7589, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Intermolecular interactions in antipyrine-like derivatives, including compounds similar to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, have been extensively studied through methods like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies offer insights into the stabilization mechanisms of such compounds, highlighting the relevance of hydrogen bonding interactions and π-interactions, which collectively contribute to the assembly stabilization (Saeed et al., 2020).

Methodological Developments

The one-pot synthesis approach for creating dynamic 2-substituted benzoxazinones and their corresponding quinazolinones demonstrates an efficient method for generating compounds with anticipated biological activity, including structures akin to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide (El-Hashash et al., 2016).

Novel benzamide derivatives synthesis , including those similar to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, showcases a convenient, one-pot, multicomponent synthesis method. This technique enhances the accessibility of such compounds for further research and potential applications (Hossaini et al., 2017).

Potential Biological Activity

Research into antidiabetic agents has led to the identification of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, indicating the potential biological relevance of similar compounds. These studies provide a foundation for understanding the structural features necessary for antidiabetic activity and open pathways for developing new therapeutic agents (Nomura et al., 1999).

The copper-catalyzed intramolecular cyclization process has been utilized to synthesize N-benzothiazol-2-yl-amides, demonstrating an efficient method to obtain compounds with potential biological activity. This methodology could be applicable to the synthesis of related compounds, including those similar to 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide, enhancing the repertoire of synthetic strategies for accessing biologically active materials (Wang et al., 2008).

properties

IUPAC Name

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c19-14-8-6-13(7-9-14)17(23)20-15(12-4-2-1-3-5-12)10-21-16(22)11-25-18(21)24/h1-9,15H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQBIJARWCLCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide

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